molecular formula C11H21BO2 B2970030 2-((1R,2R)-2-Ethylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2375816-12-7

2-((1R,2R)-2-Ethylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B2970030
M. Wt: 196.1
InChI Key: KOKIOKRQOCRQHK-RKDXNWHRSA-N
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Description

2-((1R,2R)-2-Ethylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as tetramethylcyclopropylboronic acid pinacol ester, is a boronic acid derivative that has gained significant attention in recent years due to its potential applications in various scientific research fields. Additionally, future directions for research will be discussed.

Scientific Research Applications

Asymmetric Aldol Reactions

One application involves the use of chiral precursors for asymmetric aldol reactions, as seen with (4R-trans)-2-(1-methyl-ethenyl)-1,3,2-dioxaborolane-4,5-dicarboxylic acid, bis-ethyl ester. This compound, upon oxidation, yields a chiral enol borate that reacts with aldehydes to produce optically active 4-hydroxy-2-alkanones with significant yields and enantiomeric excesses (Boldrini et al., 1987).

Cyclopropylmethylsilane-Terminated Prins Reaction

The novel silicon-centred tetrafunctionalised reagent, tetra(2-ethenylcyclopropylmethyl)silane, demonstrates the utility in synthetic organic chemistry, particularly in Prins reactions for forming skipped diene ether products. This showcases the importance of such compounds in facilitating complex molecular syntheses with high stereoelectronic control (Braddock & Matsuno, 2004).

Inhibitory Activity Against Serine Proteases

2-Mercapto- and 2-piperazino-(methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes exhibit inhibitory activity against serine proteases, including thrombin. These findings underscore the potential of such compounds in therapeutic applications, particularly for conditions involving serine proteases (Spencer et al., 2002).

Palladium-Catalyzed Silaboration

The palladium-catalyzed silaboration of allenes using organic iodides demonstrates the synthetic versatility of similar dioxaborolane compounds. This method allows for the regio- and stereoselective synthesis of various 2-silylallylboronates, showcasing the utility of these compounds in creating complex molecular structures with high selectivity (Chang et al., 2005).

Asymmetric Simmons-Smith Cyclopropanation

The use of Charette chiral dioxaborolane ligand in asymmetric Simmons-Smith reactions for constructing enantiomerically enriched cyclopropanes highlights the role of similar compounds in achieving high stereoselectivity in cyclopropanation reactions. This research provides insights into the mechanisms and origins of stereoselectivity, which are crucial for designing efficient synthetic strategies (Wang et al., 2011).

properties

IUPAC Name

2-[(1R,2R)-2-ethylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21BO2/c1-6-8-7-9(8)12-13-10(2,3)11(4,5)14-12/h8-9H,6-7H2,1-5H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKIOKRQOCRQHK-RKDXNWHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1R,2R)-2-Ethylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

2375816-12-7
Record name rac-2-[(1R,2R)-2-ethylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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